molecular formula C8H5BrF3NO2 B6161248 2-bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene CAS No. 1805601-37-9

2-bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B6161248
CAS No.: 1805601-37-9
M. Wt: 284
InChI Key:
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Description

2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, methyl, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes:

    Bromination: The addition of a bromine atom to the benzene ring using bromine or a bromine source like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products

    Substitution: Formation of compounds with different substituents replacing the bromine atom.

    Reduction: Formation of 2-bromo-1-methyl-3-amino-5-(trifluoromethyl)benzene.

    Oxidation: Formation of 2-bromo-1-carboxy-3-nitro-5-(trifluoromethyl)benzene.

Scientific Research Applications

2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs with specific biological activities.

    Materials Science: Utilized in the design of novel materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its biological activity would be determined by its interaction with molecular targets, such as enzymes or receptors, through binding and modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-nitrobenzotrifluoride
  • 1-Bromo-3-(trifluoromethyl)benzene
  • 2-Bromo-5-(trifluoromethyl)nitrobenzene

Uniqueness

2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methyl) groups on the benzene ring influences its behavior in various chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

1805601-37-9

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284

Purity

95

Origin of Product

United States

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